molecular formula C12H10S3 B140776 Bis(4-vinylthiophenyl)sulfide CAS No. 152419-78-8

Bis(4-vinylthiophenyl)sulfide

Cat. No.: B140776
CAS No.: 152419-78-8
M. Wt: 250.4 g/mol
InChI Key: SPZVQLQWHLXKEJ-UHFFFAOYSA-N
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Description

Bis(4-vinylthiophenyl)sulfide is a useful research compound. Its molecular formula is C12H10S3 and its molecular weight is 250.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It is often used as a reagent in organic synthesis , suggesting that it may interact with various molecules to facilitate chemical reactions.

Result of Action

Its unique structure suggests potential applications in material science, chemical sensors, and organic optoelectronic devices .

Properties

IUPAC Name

4-ethenyl-2-(4-ethenylthiophen-2-yl)sulfanylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10S3/c1-3-9-5-11(13-7-9)15-12-6-10(4-2)8-14-12/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZVQLQWHLXKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CSC(=C1)SC2=CC(=CS2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634572
Record name 2,2'-Sulfanediylbis(4-ethenylthiophene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152419-78-8
Record name 2,2'-Sulfanediylbis(4-ethenylthiophene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using Bis(4-vinylthiophenyl)sulfide in simulating hypervelocity impacts of micrometeoroids?

A: this compound, often polymerized into poly[this compound] (PMPV), serves as a valuable material in simulating micrometeoroid impacts for several reasons [, ]:

  • High Sulfur Content: PMPV mimics the sulfur-rich composition believed to be present in certain types of micrometeoroids, particularly those originating from comets [].
  • Formation of Micrograins: PMPV can be synthesized into submicron-sized latex particles, replicating the size range of actual micrometeoroids [, ].
  • Conductivity Enhancement: Coating PMPV particles with conductive polymers like polypyrrole allows for their acceleration to hypervelocities using instruments like the Heidelberg Dust Accelerator [, ]. This enables researchers to study impact dynamics under controlled laboratory conditions.

Q2: How does the analysis of impact plasma contribute to our understanding of micrometeoroid composition?

A: When particles of PMPV, particularly those coated with a conductive layer, impact a target at hypervelocities, they generate a plasma plume. Analyzing this plasma using time-of-flight mass spectrometry (TOF-MS) provides valuable insights into the projectile's composition []:

  • Spectral Analysis: By analyzing the mass-to-charge ratio of these ions, researchers can identify the presence of specific elements and even infer the structure of the original molecules []. This is particularly relevant for identifying both aliphatic and aromatic organic compounds within simulated micrometeoroids.

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